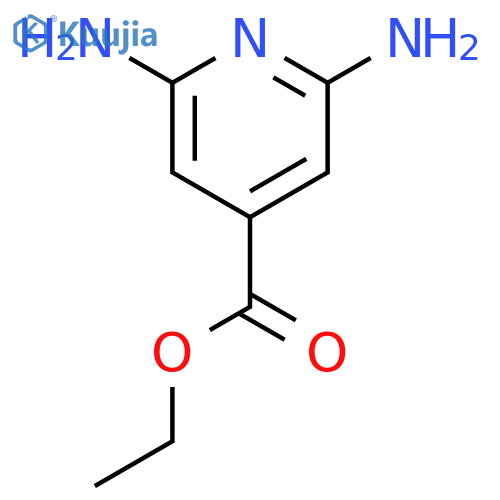Cas no 98594-42-4 (Ethyl 2,6-diaminoisonicotinate)
エチル2,6-ジアミノイソニコチネートは、ピリジン誘導体に分類される有機化合物です。分子式C9H11N3O2で表され、結晶性の固体として存在します。この化合物の主な特徴は、2つアミノ基とエステル基を有するイソニコチン酸骨格であり、医薬品中間体や有機合成の構築ブロックとしての高い有用性を示します。特に、ヘテロ環化学における多官能性試薬としての応用が注目されており、複雑な分子の合成において効率的な反応経路を可能にします。高い純度と安定性を備えており、実験室的スケールから工業的生産まで幅広く利用可能です。

98594-42-4 structure
商品名:Ethyl 2,6-diaminoisonicotinate
Ethyl 2,6-diaminoisonicotinate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2,6-diaminoisonicotinate
- 2,6-Diaminoisonicotinate d'éthyle
- 4-pyridinecarboxylic acid, 2,6-diamino-, ethyl ester
- Ethyl 2,6-diaminopyridine-4-carboxylate
- Ethyl-2,6-diaminoisonicotinat
- SCHEMBL2090997
- DTXSID70723557
- 2,6-diaminoisonicotinic acid ethyl ester
- Ethyl2,6-diaminoisonicotinate
- SB53584
- J-400938
- WKIAEJRVECEGEJ-UHFFFAOYSA-N
- 98594-42-4
-
- インチ: InChI=1S/C8H11N3O2/c1-2-13-8(12)5-3-6(9)11-7(10)4-5/h3-4H,2H2,1H3,(H4,9,10,11)
- InChIKey: WKIAEJRVECEGEJ-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CC(=NC(=C1)N)N
計算された属性
- せいみつぶんしりょう: 181.085126602Da
- どういたいしつりょう: 181.085126602Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 91.2Ų
じっけんとくせい
- 密度みつど: 1.279
- ふってん: 395°C at 760 mmHg
- フラッシュポイント: 192.7°C
- 屈折率: 1.611
Ethyl 2,6-diaminoisonicotinate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029206080-25g |
Ethyl 2,6-diaminoisonicotinate |
98594-42-4 | 97% | 25g |
$4783.80 | 2023-08-31 | |
| Alichem | A029206080-10g |
Ethyl 2,6-diaminoisonicotinate |
98594-42-4 | 97% | 10g |
$2814.00 | 2023-08-31 | |
| Alichem | A029206080-5g |
Ethyl 2,6-diaminoisonicotinate |
98594-42-4 | 97% | 5g |
$2150.70 | 2023-08-31 |
Ethyl 2,6-diaminoisonicotinate 関連文献
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
98594-42-4 (Ethyl 2,6-diaminoisonicotinate) 関連製品
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
